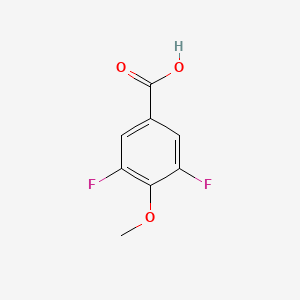

3,5-Difluoro-4-methoxybenzoic acid

Vue d'ensemble

Description

3,5-Difluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photophysical Behavior of Fluorogenic Molecules

Research on derivatives of DFHBI, which share structural similarities with 3,5-Difluoro-4-methoxybenzoic acid, has elucidated their photophysical behavior when bound to the Spinach aptamer. These molecules, including a methoxy-substituted derivative, exhibit fluorescence characteristics highly sensitive to the pH of the medium and solvent interactions. This property underlines their potential application in RNA imaging technologies, where solvent and pH sensitivity can be leveraged for selective visualization in complex biological environments (Santra et al., 2019).

Solubility Studies in Organic Solvents

Solubility studies involving methoxybenzoic acid derivatives, closely related to this compound, have provided insights into their behavior in different solvent environments. These studies are critical for understanding the dissolution properties of such compounds in organic solvents, thereby informing their application in various chemical synthesis processes and formulation designs (Hart et al., 2015).

Flavor Molecule Encapsulation

The encapsulation of flavor molecules into layered inorganic nanoparticles, as studied with vanillic acid (a structurally similar compound to this compound), showcases an innovative approach to flavor preservation and controlled release in food technology. Such research highlights the potential of this compound derivatives in creating stable, controlled-release flavoring agents for enhanced food quality and shelf-life (Hong et al., 2008).

Cholinesterase Inhibition for Neurodegenerative Diseases

Investigations into the cholinesterase inhibitory activity of 4-methoxybenzoic acid derivatives suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease. By inhibiting cholinesterase enzymes, these compounds can enhance cholinergic transmission in the brain, offering a pathway for the development of novel treatments based on the structural framework of this compound (Arfan et al., 2018).

Mécanisme D'action

Target of Action

It is suggested that the compound may have an impact on the respiratory system .

Pharmacokinetics

The pharmacokinetic properties of 3,5-Difluoro-4-methoxybenzoic acid suggest that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s skin permeation is low .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas at 2-8°C . It is also recommended to avoid dust formation and protect the compound from moisture .

Analyse Biochimique

Biochemical Properties

3,5-Difluoro-4-methoxybenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been studied for its potential as an inhibitor of certain enzymes, such as urease, which is involved in the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be beneficial in controlling the levels of ammonia in biological systems, which is crucial for maintaining pH balance and preventing toxicity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound has been shown to influence cell function by modulating cell signaling pathways and gene expression . For example, it can affect the expression of genes involved in metabolic pathways and stress responses. Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding is often facilitated by the presence of fluorine atoms, which can form strong interactions with amino acid residues in the enzyme’s active site. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as hydroxylation, methylation, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and activity of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can enhance the distribution of this compound throughout the body, while transporters can facilitate its uptake into specific cell types.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For instance, localization to the mitochondria could influence mitochondrial function and energy metabolism, while localization to the nucleus could affect gene expression and DNA repair processes.

Propriétés

IUPAC Name |

3,5-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWQTTYAQQPSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371746 | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-60-8 | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.